![molecular formula C14H16O4S2 B136110 Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate CAS No. 152487-69-9](/img/structure/B136110.png)

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is a diazo compound . It is known to react with acetoacetate to form an isothiocyanate .

Synthesis Analysis

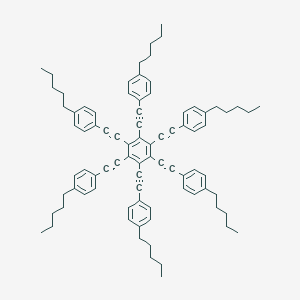

A facile and convenient synthesis of bis-heterocyclic systems incorporating a thieno[2,3-b]thiophene moiety via versatile, readily accessible diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is described . The synthesis involves treatment with sodium hydride and carbon disulfide followed by methyl iodide .Molecular Structure Analysis

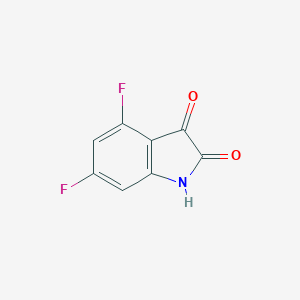

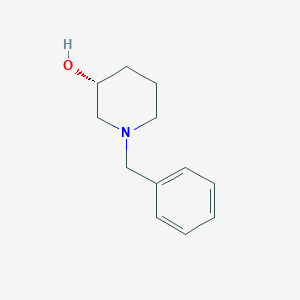

The molecular formula of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is C14H16O4S2 . Its average mass is 312.404 Da and its monoisotopic mass is 312.049011 Da . The molecular conformation is stabilized by intramolecular C-HO hydrogen bonds .Chemical Reactions Analysis

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is known to react with acetoacetate to form an isothiocyanate . The reaction involves treatment with sodium hydride and carbon disulfide followed by methyl iodide .Physical And Chemical Properties Analysis

The melting point of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is 134-136°C . Its density is 1.281 . It should be stored at a temperature of 2-8°C .科学的研究の応用

Crystallography

In the field of crystallography, this compound has been studied for its unique structural properties . The thieno[2,3-b]thiophene ring systems in the compound are planar . The molecular conformation is stabilized by intramolecular C—H…O hydrogen bonds, while the crystal packing is stabilized by C—H…O, C—H…π and π—π stacking interactions .

Material Science

This compound has been used in the synthesis of conjugated photovoltaic materials . These materials are based on the original DTP building block .

Anti-Diabetic Research

Interestingly, the compound has shown potential in anti-diabetic research . The presence of thiophenes in the titled crystal gives it an anti-diabetic (AD) property . Its IC50 is 34.24 for the grown crystal milled for 44 nm .

Nanotechnology

The compound has been used in the growth of crystals at the nano scale . The DBDTTDO crystals are grown by slow evaporation solution growth method .

Mass Spectral Analysis

The compound can be used in mass spectral analysis . This technique not only confirms the molecular weight of a synthesized compound but also infers potential fragmentation patterns that can provide invaluable structural insights .

Tribology

The compound has been studied in the field of tribology . The mechano elastic behavior of the compound is identified by tribological work .

特性

IUPAC Name |

diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4S2/c1-5-17-12(15)10-7(3)9-8(4)11(13(16)18-6-2)20-14(9)19-10/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXDOYDXLOMMIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352270 |

Source

|

| Record name | diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |

CAS RN |

152487-69-9 |

Source

|

| Record name | diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are some of the key structural characteristics of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate?

A1: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate features a planar thieno[2,3-b]thiophene ring system. [] This planarity is likely a contributing factor to its ability to engage in π-π stacking interactions, as observed in its crystal structure. [] Additionally, the molecule can form intramolecular C–H⋯O hydrogen bonds, contributing to its conformational stability. []

Q2: How can Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate be synthesized?

A2: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate can be synthesized through a reaction involving acetylacetone and carbon disulfide. [] This reaction provides a foundation for further modifications to the molecule, enabling the synthesis of various thieno[2,3-b]thiophene derivatives. [, ]

Q3: What are some of the reactions Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate can undergo?

A3: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate serves as a versatile starting material for synthesizing diverse compounds. It readily reacts with hydrazine hydrate to yield the corresponding hydrazide derivative. [] This hydrazide can further react with various reagents, such as acetylacetone, ethyl acetoacetate, malononitrile, carbon disulfide, phenyl isothiocyanate, p-chlorobenzaldehyde, and can also undergo diazotization, leading to a range of derivatives. [] Additionally, reacting the 2,5-bis(azidocarbonyl)-3,4-dimethylthieno[2,3-b]thiophene derivative with ethyl cyanoacetate, diethyl malonate, or malononitrile yields the corresponding triazole derivatives. []

Q4: What are the potential applications of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate and its derivatives?

A4: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is a valuable precursor in the synthesis of various thieno[2,3-b]thiophene derivatives. These derivatives show promise as starting materials for developing biologically active compounds. [] The ability to readily functionalize this compound makes it an attractive target for exploring new chemical entities with potential applications in medicinal chemistry and drug discovery.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)